Cas no 80-54-6 (3-(4-tert-butylphenyl)-2-methylpropanal)

3-(4-tert-Butylphenyl)-2-methylpropanal is a synthetic aromatic aldehyde characterized by its distinct woody, floral, and ambery olfactory profile. Its molecular structure, featuring a tert-butylphenyl group and a methyl-substituted propanal chain, contributes to its stability and versatility in fragrance applications. The compound exhibits excellent compatibility with other fragrance ingredients, enhancing longevity and diffusion in formulations. Its high purity and consistent quality make it suitable for use in fine perfumery and functional fragrances. The aldehyde’s robust chemical properties ensure resistance to oxidation, maintaining scent integrity over time. It is commonly employed as a key intermediate or modifier in creating complex fragrance accords.
3-(4-tert-butylphenyl)-2-methylpropanal structure
80-54-6 structure
商品名:3-(4-tert-butylphenyl)-2-methylpropanal
CAS番号:80-54-6
MF:C14H20O
メガワット:204.308004379272
MDL:MFCD00047655
CID:34218
PubChem ID:228987

3-(4-tert-butylphenyl)-2-methylpropanal 化学的及び物理的性質

名前と識別子

    • 3-(4-(tert-Butyl)phenyl)-2-methylpropanal
    • 3-(4-T-BUTYLPHENYL)-2-ISOBUTYRALDEHYDE
    • 3-(4-TERT-BUTYLPHENYL)ISOBUTYRALDEHYDE
    • 4-TERT-BUTYL-ALPHA-METHYL-BENZENEPROPANAL
    • 4-TERT-BUTYL-ALPHA-METHYLHYDROCINNAMALDEHYDE
    • BETA-3-(4-TERT-BUTYLPHENYL)ISOBUTYRALDEHYDE
    • P-TERT-BUTYL-A-METHYLHYDROCINN AMALDEHYDE
    • 3-(4-tert-Butylphenyl)-2-methylpropanal
    • 4-(1,1-dimethylethyl)-.alpha.-methyl-Benzenepropanal
    • 4-(1,1-dimethylethyl)-alpha-methyl-benzenepropana
    • 4-(1,1-Dimethylethyl)-methylbenzenepropanal
    • 4-tert-butyl-alpha-methyl hydrocinnamic aldehyde
    • alpha-Methyl, beta-(p-tert-butylphenyl)propionaldehyde
    • alpha-Methyl-p-(tert-butyl)hydrocinnamaldehyde
    • Benzenepropanal, 4-(1,1-dimethylethyl)-alpha-methyl-
    • Benzenepropanal, 4-(tert-butyl)-a-methyl-
    • Benzenepropanal, 4-tert-butyl-alpha-methyl-
    • Benzenepropanal,
    • Lily aldehyde
    • Lilestralis
    • 2-(4-tert-Butylbenzyl)propionaldehyde (tech)
    • 3-(p-tert-Butylphenyl)isobutylaldehyde
    • Butylphenyl methylpropional
    • LILIAL(SG)
    • Lilialdehyde
    • p-tert-Butyl-α-methylhydrocinnamaldehyde
    • lilyal
    • Lilial
    • 4-tert-Butyl-α-methylhydrocinnamaldehyde
    • 3-(4-tert-Butylphenyl)-2-methylpropionaldehyde
    • Lillial
    • 2-(4-tert-Butylbenzyl)propionaldehyde
    • Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl-
    • SDQFDHOLCGWZPU-UHFFFAOYSA-N
    • 3-(4-tert-butylphenyl)-2-methyl-propanal
    • DSSTox_CID_6500
    • p-tert-Butyl-.alpha.-methylhydrocinnamaldehyde
    • .alpha.-Methyl-p-
    • 4-(1,1-Dimethylethyl)-α-methylbenzenepropanal (ACI)
    • Hydrocinnamaldehyde, p-tert-butyl-α-methyl- (6CI, 7CI, 8CI)
    • (±)-2-Methyl-3-(4-tert-butylphenyl)propanal
    • 2-(4-tert-Butylbenzyl)propanal
    • 2-[(4-tert-Butylphenyl)methyl]propanal
    • 2-Methyl-3-(4-tert-butylphenyl)propanal
    • 2-Methyl-3-(p-tert-butylphenyl)propanal
    • 3-(p-tert-Butylphenyl)-2-methylpropionaldehyde
    • 4-tert-Butyl-α-methylhydrocinnamic aldehyde
    • lilestral
    • Lysmeral
    • Lysmeral Extra
    • NSC 22275
    • P-T-Bucinal
    • p-tert-Butyl-α-methyldihydrocinnamaldehyde
    • p-tert-Butyl-α-methylhydrocinnamic aldehyde
    • PT-Bucinal
    • α-Methyl-p-tert-butylhydrocinnamaldehyde
    • β-Lilial
    • 3-(4-tert-butylphenyl)-2-methylpropanal
    • MDL: MFCD00047655
    • インチ: 1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3
    • InChIKey: SDQFDHOLCGWZPU-UHFFFAOYSA-N
    • ほほえんだ: O=CC(CC1C=CC(C(C)(C)C)=CC=1)C

計算された属性

  • せいみつぶんしりょう: 204.15100
  • どういたいしつりょう: 204.151
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 194
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 17.1
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: Liquid
  • 密度みつど: 0.946 g/mL at 20 °C(lit.)
  • ふってん: 150°C/10mmHg(lit.)
  • フラッシュポイント: 100°C
  • 屈折率: n20/D 1.504-1.506
  • PSA: 17.07000
  • LogP: 3.36160
  • ようかいせい: エタノール、油、水に溶けない
  • 濃度: 2000 μg/mL in methanol

3-(4-tert-butylphenyl)-2-methylpropanal セキュリティ情報

  • 記号: GHS07 GHS09
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H302,H315,H411
  • 警告文: P273
  • 危険物輸送番号:UN 3082 9/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: R22;R38;R51/53
  • セキュリティの説明: S60
  • 福カードFコード:10
  • RTECS番号:MW4895000
  • 危険物標識: Xn N
  • ちょぞうじょうけん:2-8°C
  • リスク用語:R22; R38; R51/53

3-(4-tert-butylphenyl)-2-methylpropanal 税関データ

  • 税関コード:2912291000
  • 税関データ:

    中国税関コード:

    2912291000

    概要:

    291229100。Glyoxal[すなわちp−tert−ブチル−Ah−メチル桂皮アルデヒド酸化物]。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最低関税:5.5%。一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、テトラホルムアルデヒドの外観

    要約:

    291229100。VAT:17.0%。税金還付率:9.0%。最恵国関税:5.5%. General tariff:30.0%

3-(4-tert-butylphenyl)-2-methylpropanal 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB138781-25 g
3-(4-tert-Butylphenyl)isobutyraldehyde, 95%; .
80-54-6 95%
25 g
€72.90 2023-07-20
abcr
AB138781-1 kg
3-(4-tert-Butylphenyl)isobutyraldehyde, 95%; .
80-54-6 95%
1 kg
€174.30 2023-07-20
Enamine
EN300-117673-50.0g
3-(4-tert-butylphenyl)-2-methylpropanal
80-54-6 95%
50.0g
$50.0 2023-07-07
Enamine
EN300-117673-100.0g
3-(4-tert-butylphenyl)-2-methylpropanal
80-54-6 95%
100.0g
$67.0 2023-07-07
Enamine
EN300-117673-0.05g
3-(4-tert-butylphenyl)-2-methylpropanal
80-54-6 95%
0.05g
$19.0 2023-07-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005543-25ml
3-(4-tert-butylphenyl)-2-methylpropanal
80-54-6 97%
25ml
¥128 2024-05-21
AstaTech
56949-250/G
3-(4-TERT-BUTYLPHENYL)-2-METHYLPROPIONALDEHYDE
80-54-6 95%
250/G
$POA 2022-06-01
Alichem
A019113529-250g
3-(4-(tert-Butyl)phenyl)-2-methylpropanal
80-54-6 95%
250g
$150.92 2023-09-01
TRC
B809350-5g
3-(p-tert-Butylphenyl)isobutylaldehyde
80-54-6
5g
$ 397.00 2023-04-18
TRC
B809350-10g
3-(p-tert-Butylphenyl)isobutylaldehyde
80-54-6
10g
$ 643.00 2023-04-18

3-(4-tert-butylphenyl)-2-methylpropanal 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Potassium carbonate
リファレンス
A versatile method for the conversion of ketones to aldehydes
Virgilio, Joseph A.; et al, Organic Preparations and Procedures International, 1982, 14(1-2), 9-20

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium acetate Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Methanol
リファレンス
Transition metal catalyzed reactions of diaryliodonium salts. VII. Palladium-catalyzed reaction of diaryliodonium salts with allylic alcohols
Nishimura, Akio; et al, Nippon Kagaku Kaishi, 1985, (3), 558-60

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Oxygen Solvents: Acetonitrile ;  3 h
リファレンス
Controlled light-induced release of volatile aldehydes and ketones by photofragmentation of 2-oxo-(2-phenyl)acetates
Levrand, Barbara; et al, Chimia, 2007, 61(10), 661-664

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Nickel (derivatives) Solvents: Ethanol ;  rt → 40 °C
リファレンス
Process for preparation of lilial by selective hydrogenation of p-tert-butyl-α-methylcinnamic aldehyde
, China, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate Solvents: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ;  rt; rt → 100 °C; 100 °C
リファレンス
Utilisation of ionic liquid solvents for the synthesis of Lily-of-the-Valley fragrance {β-Lilial; 3-(4-t-butylphenyl)-2-methylpropanal}
Forsyth, Stewart A.; et al, Journal of Molecular Catalysis A: Chemical, 2005, 231(1-2), 61-66

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Methyldicyclohexylamine Solvents: Water ;  15 min, rt
1.2 Catalysts: (4-Nitrophenyl)phenylmethanone oxime (styrene divinylbenzene copolymer bound, reaction product with dilithiu…) ;  rt → 120 °C; 10 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
リファレンス
Arylation of allyl alcohols in organic and aqueous media catalyzed by oxime-derived palladacycles: synthesis of β-arylated carbonyl compounds
Alacid, Emilio; et al, Advanced Synthesis & Catalysis, 2007, 349, 2572-2584

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Diisopropylamine ,  Carbon monoxide ,  Hydrogen Catalysts: Dicobalt octacarbonyl ;  107 °C
リファレンス
Octacarbonyldicobalt
Pauson, Peter L.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-26

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ,  Water ;  15 min, rt
1.2 Solvents: Methanol ;  rt
リファレンス
One-Pot Lewis Acid Mediated Water-Promoted Transformation of Styrenes to α-Substituted Conjugated Enals
Kudriashova, Ekaterina S.; et al, Organic Letters, 2023, 25(27), 4996-5000

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  overnight, rt
リファレンス
Bioreduction of α-methylcinnamaldehyde derivatives: Chemo-enzymatic asymmetric synthesis of Lilial and Helional
Stueckler, Clemens; et al, Dalton Transactions, 2010, 39(36), 8472-8476

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide ,  Methyldicyclohexylamine Solvents: Dimethylacetamide ,  Water ;  15 min, rt
1.2 Catalysts: Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium ;  rt → 120 °C; 8 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
リファレンス
Arylation of allyl alcohols in organic and aqueous media catalyzed by oxime-derived palladacycles: synthesis of β-arylated carbonyl compounds
Alacid, Emilio; et al, Advanced Synthesis & Catalysis, 2007, 349, 2572-2584

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium
リファレンス
3- and 4-(7-benz[a]anthracenyl)-N-benzoylaziridines 3- and 4-(9-anthracenyl)-N-benzoylaziridines
Vingiello, Frank A.; et al, Organic Preparations and Procedures International, 1971, 3(1), 9-15

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Potassium fluoride Solvents: Methanol
リファレンス
Cobalt carbonyl catalyzed reactions of esters and lactones with hydrosilane and carbon monoxide. A novel synthetic method for the introduction of the siloxymethylidene group
Chatani, Naoto; et al, Journal of the American Chemical Society, 1986, 108(23), 7361-73

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ;  rt; rt → 100 °C; 24 h, 100 °C
リファレンス
Utilisation of ionic liquid solvents for the synthesis of Lily-of-the-Valley fragrance {β-Lilial; 3-(4-t-butylphenyl)-2-methylpropanal}
Forsyth, Stewart A.; et al, Journal of Molecular Catalysis A: Chemical, 2005, 231(1-2), 61-66

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Sodium iodide Catalysts: Palladium diacetate Solvents: Hexamethylphosphoramide
リファレンス
Palladium-catalyzed vinylation of organic halides
Heck, Richard F., Organic Reactions (Hoboken, 1982, 27,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C; 0 °C → rt; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C; 20 min, 0 °C
リファレンス
Z-Selective access to α-trifluoromethyl arylenes through Pd-catalyzed fluoroarylation of 1,1-difluoroallenes
Chen, Lei; et al, Organic & Biomolecular Chemistry, 2023, 21(45), 8979-8983

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Potassium fluoride Catalysts: Methanol
リファレンス
Conversion of alkyl acetates to (siloxymethylene)alkanes by dicobalt octacarbonyl-catalyzed reaction with a hydrosilane and carbon monoxide
Chatani, Naoto; et al, Journal of the American Chemical Society, 1983, 105(5), 1370-2

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Methanol
リファレンス
A study of enantioselective reduction of para-substituted 2-methylcinnamaldehydes by Baker's yeast
Sunjic, Vitomir; et al, Croatica Chemica Acta, 1996, 69(2), 643-660

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: 2,4,6-Trimethylpyridine Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile ,  Nickel(2+), tetraaqua[4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]-, ch… Solvents: Acetonitrile ;  3 min, rt; 24 h, rt
1.2 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
リファレンス
Formal β-C-H Arylation of Aldehydes and Ketones by Cooperative Nickel and Photoredox Catalysis
Liu, Kun; et al, Angewandte Chemie, 2022, 61(31),

3-(4-tert-butylphenyl)-2-methylpropanal Raw materials

3-(4-tert-butylphenyl)-2-methylpropanal Preparation Products

3-(4-tert-butylphenyl)-2-methylpropanal 関連文献

3-(4-tert-butylphenyl)-2-methylpropanalに関する追加情報

3-(4-tert-butylphenyl)-2-methylpropanal: A Comprehensive Overview

3-(4-tert-butylphenyl)-2-methylpropanal, also known by its CAS number CAS No. 80-54-6, is a versatile organic compound with significant applications in various industries. This compound is a derivative of aldehyde, characterized by its unique structure that combines a phenyl group with a tert-butyl substituent and a branched aldehyde moiety. Its chemical formula is C15H24O, and it exists as a colorless liquid with a characteristic odor.

The synthesis of 3-(4-tert-butylphenyl)-2-methylpropanal involves several methods, including the oxidation of the corresponding alcohol or the condensation of aldehydes with aromatic compounds. Recent advancements in catalytic processes have enabled more efficient and environmentally friendly production methods, aligning with the growing demand for sustainable chemical manufacturing.

In terms of physical properties, this compound exhibits a melting point of approximately -5°C and a boiling point around 150°C under standard conditions. Its solubility in water is relatively low, but it readily dissolves in organic solvents such as ethanol and diethyl ether. These properties make it suitable for use in various chemical reactions and formulations.

3-(4-tert-butylphenyl)-2-methylpropanal finds extensive application in the fragrance industry, where it contributes to the creation of complex and appealing aroma profiles. It is commonly used as a flavor enhancer in food products, particularly in baked goods and confectioneries, due to its ability to impart a rich, nutty flavor. Additionally, this compound is employed in the synthesis of pharmaceutical intermediates and agrochemicals, underscoring its importance in diverse fields.

Recent studies have highlighted the potential of CAS No. 80-54-6 as a precursor for advanced materials such as polymers and surfactants. Researchers have explored its reactivity under various conditions to develop novel materials with enhanced performance characteristics. Furthermore, investigations into its biological activity have revealed promising results in antimicrobial and antioxidant assays, opening new avenues for its application in healthcare products.

In conclusion, 3-(4-tert-butylphenyl)-2-methylpropanal, or CAS No. 80-54-6, is a multifaceted compound with significant contributions across various industries. Its unique chemical properties, coupled with ongoing research into its applications, ensure its continued relevance in the ever-evolving landscape of chemical science.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:80-54-6)Lily aldehyde
sfd5925
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ